SB-612111 Exhibits Superior Affinity and Selectivity Compared to J-113397
In a direct comparative in vitro study, SB-612111 demonstrated a higher binding affinity and greater selectivity for the NOP receptor over classical opioid receptors (mu, kappa, delta) than the standard nonpeptide antagonist (±)J-113397 [1]. SB-612111 also showed higher functional potency, as evidenced by its pKB values in GTPγ[35S] binding (9.70 vs 8.71 for J-113397) and cAMP accumulation (8.63 vs 7.95) assays [1].
| Evidence Dimension | In Vitro Affinity and Functional Potency |
|---|---|
| Target Compound Data | Higher affinity than (±)J-113397; pKB (GTPγS) = 9.70; pKB (cAMP) = 8.63 |
| Comparator Or Baseline | (±)J-113397: pKB (GTPγS) = 8.71; pKB (cAMP) = 7.95 |
| Quantified Difference | SB-612111 is 2- to 9-fold more potent than (±)J-113397 in various functional assays. |
| Conditions | Human recombinant NOP receptors expressed in CHO cells (binding, GTPγ[35S], cAMP). |
Why This Matters
Higher affinity and functional potency allow for the use of lower concentrations to achieve complete NOP receptor blockade, reducing the potential for off-target effects and conserving valuable compound.
- [1] Spagnolo, B., et al. (2007). Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist SB-612111 [(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: In Vitro Studies. Journal of Pharmacology and Experimental Therapeutics, 321(3), 961-967. View Source
